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This technical guide provides a comprehensive overview of the spectroscopic data for

Physalin B, a bioactive seco-steroid isolated from plants of the Physalis genus. The

information contained herein is intended for researchers, scientists, and drug development

professionals engaged in the study and application of natural products. This document

presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, alongside experimental protocols and a visual workflow for spectroscopic analysis.

Introduction to Physalin B
Physalin B is a complex, highly oxygenated natural product known for its diverse biological

activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The intricate cage-

like structure of Physalin B necessitates thorough spectroscopic analysis for unambiguous

identification and characterization. This guide summarizes the key spectroscopic data that are

crucial for its structural elucidation.

Spectroscopic Data Presentation
The following tables summarize the quantitative spectroscopic data for Physalin B.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of complex organic

molecules like Physalin B. The ¹H and ¹³C NMR data provide detailed information about the
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carbon-hydrogen framework. The structural elucidation of Physalin B is typically based on a

combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, to establish

connectivity.[1]

Table 1: ¹H NMR Spectroscopic Data for Physalin B (500 MHz, CDCl₃)

Proton Chemical Shift (δ) ppm
Multiplicity and Coupling
Constant (J in Hz)

H-2 5.91 dd, J = 10.0, 2.0

H-3 6.77 ddd, J = 10.0, 5.0, 2.5

H-6 5.56 d, J = 6.0

H-22 4.35 t (overlapped), J = 2.5

H₂-27 3.75 d, J = 12.5

H₂-27 4.50 dd (overlapped), J = 13.5, 4.5

H₃-19 1.25 s

H₃-21 1.95 s

H₃-28 1.19 s

Data sourced from literature.[2]

Table 2: ¹³C NMR Spectroscopic Data for Physalin B (125 MHz, DMSO-d₆)
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Carbon
Chemical Shift (δ)
ppm

Carbon
Chemical Shift (δ)
ppm

C-1 211.2 C-15 211.2

C-2 128.5 C-16 56.0

C-3 139.7 C-17 80.4

C-4 38.3 C-18 172.0

C-5 78.6 C-19 21.4

C-6 126.9 C-20 81.0

C-7 38.3 C-21 21.5

C-8 35.2 C-22 77.0

C-9 54.2 C-23 33.0

C-10 54.2 C-24 30.9

C-11 25.1 C-25 50.9

C-12 25.9 C-26 60.9

C-13 79.8 C-27 166.6

C-14 107.1 C-28 26.6

Data for compound identified as Physalin B.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Physalin B reveals key structural features such as hydroxyl groups, lactones, and

unsaturated ketones.

Table 3: IR Spectroscopic Data for Physalin B (KBr)
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Wavenumber (νₘₐₓ, cm⁻¹) Functional Group Assignment

3410 O-H (hydroxyl) stretching

1748 C=O (lactone) stretching

1653 C=C-C=O (α,β-unsaturated ketone) stretching

Data sourced from literature.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and molecular formula of a compound.

The molecular formula of Physalin B is C₂₈H₃₀O₉, with a monoisotopic mass of 510.189 g/mol

.[4]

Table 4: Mass Spectrometry Data for Physalin B

Technique Ion/Fragment (m/z) Relative Intensity (%)

EIMS 510 [M]⁺ -

492 100.0

477 21.7

464 48.0

173 46.2

159 70.9

145 26.1

91 26.6

43 18.1

Data sourced from literature.[2]

Experimental Protocols
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The following are generalized protocols for the spectroscopic analysis of natural products like

Physalin B. Specific parameters may need to be optimized based on the instrumentation and

sample purity.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of purified Physalin B in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of

solvent is critical and can affect chemical shifts.

Data Acquisition:

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled sequence is

typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a

longer relaxation delay (e.g., 2-5 seconds) are required.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for complete structural

assignment. Standard pulse programs provided by the spectrometer manufacturer are

generally used, with parameters optimized for the expected coupling constants of the

molecule.

FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of dry, purified Physalin B with approximately 100-200 mg

of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the

range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (LC-MS/MS)
Sample Preparation: Prepare a dilute solution of Physalin B in a suitable solvent such as

methanol or acetonitrile.

Chromatographic Separation (LC):

Inject the sample onto a C18 reversed-phase column.

Use a gradient elution with a mobile phase consisting of water (often with a small amount

of formic acid) and an organic solvent like acetonitrile or methanol.

Mass Spectrometric Analysis (MS):

The eluent from the LC is introduced into the mass spectrometer, typically using an

electrospray ionization (ESI) source.

Acquire data in both full scan mode to determine the molecular ion and in tandem MS

(MS/MS) mode to obtain fragmentation patterns for structural confirmation.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Physalin B.
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General Workflow for Spectroscopic Analysis of Physalin B
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Caption: Workflow for the spectroscopic analysis of Physalin B.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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